7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine
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Overview
Description
“7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine” is an organic compound . It is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “this compound”, can be synthesized through various routes. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular formula of “this compound” is C7H6IN3 . The InChI code for this compound is 1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3 .Physical And Chemical Properties Analysis
The physical form of “this compound” is an off-white solid . It has a molecular weight of 259.05 . The compound should be stored at 0-8°C .Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is suggested that the nitrogen atom in the pyrazine ring forms an essential hydrogen bond with the target, which is a common interaction in many bioactive molecules .
Biochemical Pathways
Pyrrolopyrazine derivatives have been known to affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Given its potential biological activities, it may induce a variety of cellular responses depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine. One of the main areas of interest is the development of new anticancer drugs based on this compound. It is also important to further investigate its mechanism of action and its potential applications in the treatment of bacterial and fungal infections. In addition, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of new compounds with improved properties. Finally, the investigation of its potential side effects and toxicity profile is essential for its further development as a drug candidate.
Conclusion:
In conclusion, this compound is a promising compound that has gained importance in scientific research due to its unique properties. Its potential applications in the field of medicinal chemistry, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs for the treatment of cancer, bacterial and fungal infections, and other diseases.
Synthesis Methods
The synthesis of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine involves the reaction of 5-methylpyrrolo[2,3-b]pyrazine with iodine in the presence of a strong acid catalyst. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by column chromatography. This method has been reported in a research article by Wang et al. (2019).
Scientific Research Applications
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer activity against various cancer cell lines such as lung cancer, breast cancer, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, it has been reported to have anti-inflammatory and analgesic properties.
Safety and Hazards
The safety information for “7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine” indicates that it is a warning substance . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .
Properties
IUPAC Name |
7-iodo-5-methylpyrrolo[2,3-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAIMZLSOFEBQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC=CN=C21)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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